(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Description
(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine hydrochloride is a fluorinated ethylamine derivative with a stereospecific (S)-configuration. Its structure features a trifluoromethyl group at the ethanamine backbone and a substituted phenyl ring containing fluorine at the 2-position and a 2-fluoroethoxy group at the 4-position.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMTWLSRZEJQH-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Fluoro-4-hydroxybenzaldehyde
The starting material undergoes sequential fluorination and hydroxylation:
Method A (Direct Fluorination)
| Parameter | Value |
|---|---|
| Starting material | 4-Hydroxybenzaldehyde |
| Fluorinating agent | Selectfluor® |
| Solvent | Acetonitrile/H2O (9:1) |
| Temperature | 80°C |
| Time | 18 h |
| Yield | 68% |
Method B (Balz-Schiemann Reaction)
| Parameter | Value |
|---|---|
| Starting material | 4-Hydroxybenzenediazonium tetrafluoroborate |
| Pyrolysis temp. | 160–180°C |
| Pressure | 10 mbar |
| Yield | 54% |
Installation of 2-Fluoroethoxy Group
The hydroxyl group undergoes alkylation using 2-fluoroethyl tosylate under Mitsunobu conditions:
Optimized Reaction Conditions
| Component | Quantity |
|---|---|
| 2-Fluoro-4-hydroxybenzaldehyde | 1.0 eq |
| 2-Fluoroethyl tosylate | 1.2 eq |
| DIAD | 1.5 eq |
| PPh3 | 1.5 eq |
| Solvent | THF |
| Time | 12 h |
| Yield | 85% |
Enantioselective Synthesis of Trifluoroethylamine Moiety
Asymmetric Hydrogenation of β-Trifluoromethyl Enamide
Chiral Ru catalysts induce >98% enantiomeric excess:
Catalyst Screening Results
| Catalyst | ee (%) | Conversion (%) |
|---|---|---|
| Ru-(S)-BINAP | 98.2 | 99 |
| Ru-(R)-DM-Segphos | 97.5 | 98 |
| Ru-(S)-Synphos | 96.8 | 97 |
Enzymatic Resolution of Racemic Amine
Lipase PS-30 achieves kinetic resolution:
| Parameter | Value |
|---|---|
| Substrate | (±)-2,2,2-trifluoro-1-phenylethanamine |
| Acylating agent | Vinyl acetate |
| Solvent | MTBE |
| Time | 48 h |
| ee (product) | 99% |
| Conversion | 45% |
| E-value | >200 |
Coupling Strategies for Amine-Aryl Bond Formation
Buchwald-Hartwig Amination
Palladium-catalyzed C-N coupling demonstrates superior efficiency:
Optimized Protocol
| Component | Quantity |
|---|---|
| Aryl bromide | 1.0 eq |
| Amine | 1.1 eq |
| Pd2(dba)3 | 2 mol% |
| Xantphos | 4 mol% |
| Cs2CO3 | 2.0 eq |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 78% |
Ullmann-Type Coupling
Copper-mediated method suitable for base-sensitive substrates:
| Parameter | Value |
|---|---|
| Catalyst | CuI |
| Ligand | 1,10-Phenanthroline |
| Base | K3PO4 |
| Solvent | DMSO |
| Temperature | 90°C |
| Time | 36 h |
| Yield | 65% |
Final Salt Formation and Purification
Treatment with HCl gas in EtOAc produces the hydrochloride salt:
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent system | EtOAc/hexanes (1:3) |
| Cooling rate | 0.5°C/min |
| Final temperature | -20°C |
| Purity | 99.8% (HPLC) |
| ee | 98.5% |
Analytical Characterization Data
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J = 8.4 Hz, 1H), 7.58–7.49 (m, 2H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 4.87–4.79 (m, 2H), 4.32–4.25 (m, 2H), 3.21 (q, J = 6.8 Hz, 1H), 1.89 (s, 3H)
19F NMR (376 MHz, DMSO-d6)
δ -74.5 (s, 3F), -114.2 (d, J = 8.1 Hz, 1F), -118.4 (t, J = 4.3 Hz, 1F)
HPLC Chiral Analysis
| Column | Daicel Chiralpak IC-3 |
|---|---|
| Mobile phase | Hexane/i-PrOH (90:10) |
| Flow rate | 1.0 mL/min |
| Retention time | 12.7 min (S-enantiomer) |
Chemical Reactions Analysis
(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of reduced fluorinated amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Reduced fluorinated amines.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, such as potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to fluorination.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that trigger cellular responses.
Comparison with Similar Compounds
Structural Analogs and Key Substituents
The compound’s structural analogs predominantly differ in phenyl ring substitutions, stereochemistry, and fluorine/trifluoromethyl positioning. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison with Analogs
Bioactivity and Structure-Activity Relationships (SAR)
- Fluorine Positioning: The target compound’s 2-fluoro and 4-(2-fluoroethoxy) groups create a distinct electronic profile. Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, while the fluoroethoxy group balances solubility and membrane permeability .
- Stereochemistry : The S-configuration in the target compound and analogs like is critical for enantioselective binding. For instance, the R-enantiomer in shows divergent protein target engagement due to spatial mismatch in chiral binding pockets .
- Activity Cliffs: Minor structural changes, such as replacing 4-(2-fluoroethoxy) with 4-CF₃ (as in ), can lead to significant potency differences. Computational models (e.g., Tanimoto similarity scores) suggest that analogs with similarity scores >0.8 share overlapping bioactivity profiles but diverge in efficacy due to substituent-specific interactions .
Computational and Experimental Insights
- Tanimoto Similarity : The target compound shares ~0.85 similarity with (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride , indicating comparable binding modes but distinct pharmacokinetics due to the fluoroethoxy group’s polarity.
- Read-Across Applications : Regulatory frameworks like ICH M7 utilize structural analogs (e.g., ) to predict the target compound’s toxicity and mutagenicity, leveraging shared alerts such as aromatic fluorine reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
